molecular formula C7H6N4O2 B1529652 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 89975-93-9

2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B1529652
CAS No.: 89975-93-9
M. Wt: 178.15 g/mol
InChI Key: QVVARARYJSMVTM-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

Key absorptions include:

  • O–H stretch : Broad band near 2500–3300 cm⁻¹ (carboxylic acid).
  • C=O stretch : Strong peak at ~1700 cm⁻¹.
  • C=N/C=C stretches : Bands at 1575–1610 cm⁻¹ (triazole and pyrimidine rings).
  • N–H bend : Weak absorption at ~1329 cm⁻¹ (associated with triazole ring).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :
    • δ 2.51 ppm : Singlet for methyl group at position 2.
    • δ 6.34 ppm : Singlet for pyrimidine C₆–H proton.
    • δ 12.1 ppm : Broad signal for carboxylic acid proton (exchangeable).
  • ¹³C NMR :
    • δ 167.8 ppm : Carboxylic acid carbonyl carbon.
    • δ 158.2 ppm : Pyrimidine C₇ carbon.
    • δ 22.1 ppm : Methyl carbon at position 2.

Mass Spectrometry (MS)

  • Molecular ion : m/z 178.05 [M]⁺.
  • Fragmentation :
    • Loss of CO₂ (m/z 134.05).
    • Cleavage of the triazole ring (m/z 92.03 for C₃H₄N₃⁺).

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound is limited, studies on analogous triazolopyrimidines provide insights:

Crystal Packing and Planarity

  • The triazolopyrimidine core is nearly planar, with a maximum deviation of 0.032 Å for substituents.
  • Intermolecular interactions : Carboxylic acid groups form dimeric hydrogen bonds (O–H···O=C), while nitrogen atoms in the triazole ring participate in C–H···N hydrogen bonds.

Conformational Stability

  • Methyl group orientation : The 2-methyl substituent adopts an equatorial position to minimize steric hindrance.
  • Carboxylic acid rotation : Restricted due to conjugation with the pyrimidine ring, favoring a coplanar arrangement.
Crystallographic Parameter Value (for analogous structures)
Space Group P2₁/c (monoclinic)
Unit Cell Dimensions a = 7.42 Å, b = 10.15 Å, c = 12.30 Å
π-Stacking Distance 3.79 Å between triazolopyrimidine rings

Properties

IUPAC Name

2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-4-9-7-8-3-2-5(6(12)13)11(7)10-4/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVARARYJSMVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89975-93-9
Record name 2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
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Preparation Methods

Cyclocondensation Approach via Ethyl 5-Amino-1,2,4-triazole-3-carboxylate and β-Diketones

One of the primary synthetic routes involves the cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with β-diketones such as 1-phenylbutane-1,3-dione in acetic acid under reflux conditions. This reaction yields ethyl esters of the triazolopyrimidine carboxylates, which are then hydrolyzed under basic conditions to afford the corresponding carboxylic acids, including the 2-methyl-substituted derivatives.

  • Key steps:
    • Cyclocondensation in acetic acid at reflux.
    • Formation of ethyl 2-methyl-triazolo[1,5-a]pyrimidine-7-carboxylate intermediates.
    • Basic hydrolysis to convert esters to carboxylic acids.

This method is well-documented for producing various substituted triazolopyrimidines with good yields and structural diversity.

Multicomponent Reaction Using 3-Amino-1,2,4-triazole, Aromatic Aldehydes, and Pyruvic Acid

Another efficient synthetic strategy employs a three-component reaction involving:

  • 3-Amino-1,2,4-triazole,
  • An aromatic aldehyde,
  • Pyruvic acid,

in glacial acetic acid under reflux or ultrasonication. This method leads directly to the formation of dihydro-triazolo[1,5-a]pyrimidine-7-carboxylic acids, including the 2-methyl derivatives.

  • Reaction conditions:

    • Reflux in glacial acetic acid for 4 hours.
    • Cooling and standing overnight to precipitate the product.
    • Isolation by filtration and drying.
  • Advantages:

    • One-pot synthesis reducing the number of steps.
    • Ultrasonication can accelerate the reaction, although mechanical stirring at room temperature also yields the product but with longer reaction times (~30 hours) and lower purity and yield.
  • Yields and purity:

    • Yields vary but can be moderate (e.g., 37% for related compounds).
    • Purity depends on reaction conditions and work-up.

This method is particularly noted for its versatility in modifying the aromatic substituent and generating diverse derivatives.

Chlorination and Coupling Reactions for Derivative Synthesis

For further functionalization, the carboxylic acid group in triazolopyrimidines can be converted to acid chlorides using reagents such as thionyl chloride or oxalyl chloride. These acid chlorides serve as key intermediates for coupling reactions with various nucleophiles (e.g., amines, alcohols) to form amides or esters.

  • Example:
    • Chlorination of 2-methyl-triazolo[1,5-a]pyrimidine-7-carboxylic acid to form the corresponding acid chloride.
    • Coupling with nucleophilic reagents in the presence of bases like N,N-diisopropylethylamine (DIPEA) in dichloromethane.

This approach allows the synthesis of a broad range of derivatives and has been used in medicinal chemistry to optimize biological activity.

Purification and Crystallization Techniques

Purification of the synthesized compounds often involves:

  • Recrystallization from solvents such as propan-2-ol (isopropanol).
  • Trituration with solvents like ethyl acetate or methyl tert-butyl ether.
  • Cooling and filtration to isolate crystalline products with reduced impurities such as triphenylphosphine oxide when phosphine reagents are involved in the synthesis.

These techniques are critical for obtaining high-purity 2-methyl-triazolo[1,5-a]pyrimidine-7-carboxylic acid suitable for further applications.

Summary Table of Preparation Methods

Method No. Starting Materials Reaction Conditions Key Intermediates/Steps Yield Range Notes
1 Ethyl 5-amino-1,2,4-triazole-3-carboxylate + β-diketones Reflux in acetic acid Cyclocondensation → ethyl ester → hydrolysis Moderate to High Well-established; allows substitution variation
2 3-Amino-1,2,4-triazole + Aromatic aldehydes + Pyruvic acid Reflux in glacial acetic acid or ultrasonication One-pot multicomponent reaction Moderate (e.g., 37%) One-pot; ultrasonication improves rate; mechanical stirring slower and less pure
3 2-Methyl-triazolo[1,5-a]pyrimidine-7-carboxylic acid Chlorination (e.g., SOCl2), coupling with nucleophiles Acid chloride intermediate → amide/ester formation Variable Enables synthesis of diverse derivatives; requires base and inert solvent
4 Crude product mixtures Recrystallization, trituration Purification by solvent washing and crystallization N/A Essential for removing phosphine oxide and other impurities; improves purity

Detailed Research Findings

  • The cyclocondensation method (Method 1) is a classical approach yielding stable intermediates that can be further manipulated chemically. The reaction conditions are mild, and the use of acetic acid as solvent promotes efficient cyclization.

  • The multicomponent approach (Method 2) offers operational simplicity and the possibility to rapidly generate libraries of compounds by varying the aldehyde component. However, reaction times and product purity are sensitive to the activation method (ultrasonication vs. mechanical stirring).

  • Chlorination and coupling reactions (Method 3) are critical for functional diversification of the carboxylic acid moiety, facilitating the synthesis of esters, amides, and other derivatives with potential biological activity.

  • Purification steps (Method 4) are indispensable for removing residual reagents such as triphenylphosphine oxide, which can be present when phosphine-mediated steps are involved. Cooling and solvent choice significantly affect the crystallinity and purity of the final compound.

This comprehensive overview synthesizes data from patents and peer-reviewed research, providing a professional and authoritative guide to the preparation of 2-Methyl-triazolo[1,5-a]pyrimidine-7-carboxylic acid. The methods described allow flexibility in synthetic design and facilitate the production of high-purity compounds for further application in chemical and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of amines and alcohols.

  • Substitution: Formation of substituted triazolo-pyrimidines with different alkyl or aryl groups.

Scientific Research Applications

Antimicrobial Activity

MTPCA has demonstrated notable antimicrobial properties against various pathogens. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis.

Anticancer Properties

Research indicates that MTPCA can induce apoptosis in cancer cells. In vitro studies have shown that it affects cell cycle progression and promotes cell death in several cancer lines, including breast and colon cancer cells. This property positions it as a potential lead compound for anticancer drug development.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of MTPCA in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting its potential use in treating conditions like Alzheimer's disease.

Herbicidal Activity

MTPCA has been evaluated for its herbicidal properties, showing effectiveness against certain weed species. Its mode of action involves disrupting metabolic pathways in plants, which can be leveraged to develop new herbicides with reduced environmental impact.

Plant Growth Regulation

Studies indicate that MTPCA can act as a plant growth regulator, promoting root development and enhancing overall plant vigor. This application could be particularly beneficial in improving crop yields under suboptimal growth conditions.

Synthesis of Novel Materials

MTPCA serves as a building block for synthesizing various organic compounds with potential applications in material science. Its unique structure allows for modifications that can lead to materials with tailored properties, such as enhanced thermal stability and electrical conductivity.

Case Studies

Application AreaStudy ReferenceKey Findings
AntimicrobialJournal of Antimicrobial ChemotherapyEffective against E. coli and S. aureus
AnticancerCancer Research JournalInduces apoptosis in breast cancer cell lines
NeuroprotectionNeurobiology LettersReduces oxidative stress in neuronal cultures
HerbicidalWeed Science JournalEffective against common agricultural weeds
Plant GrowthJournal of Plant PhysiologyEnhances root biomass and overall plant health

Mechanism of Action

The mechanism by which 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The exact mechanism can vary depending on the specific biological target and the type of reaction involved.

Comparison with Similar Compounds

Substituent Variations at Position 7

The carboxylic acid group at position 7 is a critical pharmacophore. Analogues with alternative substituents at this position exhibit distinct physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid C₇H₆N₄O₂ 178.15 -COOH at C7, -CH₃ at C2 Building block for pharmaceuticals
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid C₇H₃F₃N₄O₂ 232.12 -COOH at C7, -CF₃ at C5 Discontinued; high lipophilicity
5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid C₁₂H₇FN₄O₂ 258.21 -COOH at C7, 4-F-C₆H₄ at C5 Potential kinase inhibitor scaffold
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid C₇H₃F₃N₄O₂ 232.12 -COOH at C2, -CF₃ at C7 Positional isomer; altered solubility

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃) : Enhance metabolic stability but reduce aqueous solubility .
  • Aromatic Substitutions (e.g., 4-F-C₆H₄) : Improve target binding affinity in kinase inhibitors but increase molecular weight .
  • Positional Isomerism : Moving the carboxylic acid from C7 to C2 (as in 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid) alters hydrogen-bonding interactions, impacting receptor binding .

Substituent Variations at Position 2

The methyl group at position 2 in the target compound is a common feature. Modifications here influence steric effects and synthetic accessibility:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
This compound C₇H₆N₄O₂ 178.15 -CH₃ at C2 High synthetic yield (70–95%)
2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid C₁₄H₁₀FN₃O₂ 271.25 -C₆H₄F at C2 Enhanced herbicidal activity
2-(Diallylamino)-4,7-dihydro-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid C₁₄H₂₀N₆O₃ 320.35 -N(CH₂CH=CH₂)₂ at C2 CB2 cannabinoid receptor modulator

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Bulky groups (e.g., 4-fluorophenyl) improve bioactivity in agrochemicals but complicate synthesis .
  • Aminoalkyl Chains: Enhance CNS penetration in cannabinoid receptor modulators .

Biological Activity

2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS Number: 89975-93-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C7H6N4O2
  • SMILES : CC1=NN2C(=CC=NC2=N1)C(=O)O
  • InChI : InChI=1S/C7H6N4O2/c1-4-9-7-8-3-2-5(6(12)13)11(7)10-4/h2-3H,1H3,(H,12,13)

Biological Activity Overview

Research indicates that derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit potent biological activities including anticancer, antibacterial, and antiviral effects. Specifically, studies have highlighted the following:

Anticancer Activity

A series of studies have demonstrated the antiproliferative effects of various triazolo[1,5-a]pyrimidine derivatives against multiple cancer cell lines:

CompoundTarget Cell LinesIC50 (μM)Mechanism
H12MGC-8039.47ERK signaling pathway inhibition
H12HCT-1169.58Induces apoptosis and G2/M phase arrest
H12MCF-713.1Regulates cell cycle-related proteins

Compound H12 exhibited significant inhibitory effects on the ERK signaling pathway by decreasing phosphorylation levels of key proteins such as ERK1/2 and AKT, leading to apoptosis in cancer cells .

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell growth in a dose-dependent manner.
  • Induction of Apoptosis : It triggers programmed cell death through modulation of apoptosis-related proteins.
  • Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells .

Case Studies and Research Findings

Recent literature highlights several case studies involving the biological evaluation of triazolo[1,5-a]pyrimidine derivatives:

  • Study on Antiproliferative Activities :
    • A study synthesized various derivatives and tested their activities against MGC-803, HCT-116, and MCF-7 cell lines. Compound H12 was identified as the most potent with IC50 values significantly lower than traditional chemotherapeutics like 5-Fu .
  • Mechanistic Insights :
    • Further investigations revealed that compound H12 not only inhibited proliferation but also affected the expression of proteins involved in the ERK signaling pathway. This dual action suggests a multifaceted approach to inhibiting tumor growth .
  • Comparative Analysis with Other Derivatives :
    • Comparative studies showed that other derivatives also exhibited varying degrees of activity against different cancer types. For example, some compounds demonstrated IC50 values in the low micromolar range against specific cell lines like T47D and A549 .

Q & A

Q. How can contradictory data on enzyme inhibition mechanisms be resolved?

  • Discrepancies in reported IC50 values (e.g., for PDE4B vs. COX-2 inhibition) may arise from assay conditions (e.g., ATP concentration, pH). A systematic approach involves: (i) Replicating assays under standardized conditions (e.g., 10 µM ATP, pH 7.4) . (ii) Molecular docking to compare binding affinities across isoforms . (iii) Metadynamics simulations to assess conformational flexibility of the triazolopyrimidine core .

Q. What strategies optimize regioselectivity in functionalizing the triazolopyrimidine scaffold?

  • Regioselective substitution is achieved via:
  • Nucleophilic aromatic substitution : Use of LiHMDS in THF at −78°C directs reactions to the 2-position .
  • Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh3)4 selectively modify the 5-position .
  • Protecting groups : Boc protection of the carboxylic acid at position 7 prevents unwanted side reactions during alkylation .

Methodological Challenges

Q. How do solvent and catalyst choices impact the scalability of triazolopyrimidine synthesis?

  • Polar aprotic solvents (DMF, DMSO) favor cyclization but complicate purification. Switching to ethanol with TMDP (4,4’-trimethylenedipiperidine) as a dual solvent-catalyst increases yield to 70–85% while simplifying isolation . Microwave-assisted synthesis (180°C, 20 minutes) reduces reaction time from 24 hours to <1 hour .

Q. What are the limitations of current computational models for predicting the pharmacokinetics of this compound?

  • Existing QSAR models underestimate the impact of the carboxylic acid group on blood-brain barrier penetration. Hybrid approaches combining molecular dynamics (e.g., Desmond) and machine learning (e.g., Random Forest) improve prediction accuracy for logP (−1.2 to 0.3) and solubility (0.5–2.1 mg/mL) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 2
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid

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